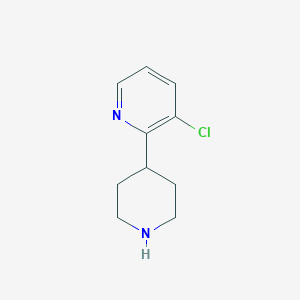

3-Chloro-2-(piperidin-4-yl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFOOCMIGLKZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297312 | |

| Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899356-99-1 | |

| Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899356-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Piperidin 4 Yl Pyridine and Its Precursors

Strategies for Constructing the Pyridine (B92270) Nucleus

Constructing the chloropyridine skeleton from non-cyclic starting materials offers a direct route to specific isomers. One notable method involves ring expansion, where a five-membered ring is converted into the six-membered pyridine nucleus.

A key example is the synthesis of 3-chloropyridine, which can be formed by the reaction of pyrrole with dichlorocarbene. This reaction proceeds through a dichlorocyclopropane intermediate which then undergoes ring expansion to yield the desired chloropyridine structure chempanda.com. This method highlights a creative approach to embedding the chloro-substituent during the formation of the aromatic ring.

Table 1: Example of Ring-Forming Reaction for a Chloropyridine Scaffold

| Starting Material | Reagent | Intermediate | Product |

| Pyrrole | Dichlorocarbene | Dichlorocyclopropane | 3-Chloropyridine |

This table illustrates a specific ring-expansion strategy for synthesizing a chloropyridine.

Alternatively, a more common and versatile approach is the direct functionalization of a pre-formed pyridine ring. Due to the electron-poor nature of the pyridine ring, direct C-H functionalization can be challenging rsc.orgbohrium.com. However, several reliable methods exist for introducing a chlorine atom onto the pyridine nucleus.

Chlorination of Pyridinols: 2-Hydroxypyridine (or its tautomer, 2-pyridone) can be effectively chlorinated using reagents like phosphoryl chloride (POCl₃) to yield 2-chloropyridine chempanda.comwikipedia.org. This is a widely used transformation in pyridine chemistry.

From Pyridine-N-Oxides: Pyridine-N-oxides serve as activated precursors for the synthesis of 2-chloropyridines, often providing high yields wikipedia.org.

Direct Chlorination: The reaction of pyridine directly with chlorine gas can produce 2-chloropyridine, though this reaction can proceed further to yield di-substituted products like 2,6-dichloropyridine wikipedia.org.

Sandmeyer-type Reactions: 2-Aminopyridines can be converted into 2-chloropyridines via diazotization with a nitrite (B80452) source (e.g., alkyl nitrites or sodium nitrite) in the presence of hydrochloric acid google.com. This reaction proceeds through a diazonium salt intermediate, which is subsequently displaced by a chloride ion. For example, 2-amino-5-methylpyridine can be converted to 2-chloro-5-methylpyridine using nitrosyl chloride in an HCl-saturated aqueous solution google.com.

Table 2: Selected Methods for the Functionalization of Pyridine Rings

| Precursor | Reagent(s) | Product Example | Reference |

| 2-Hydroxypyridine | Phosphoryl Chloride (POCl₃) | 2-Chloropyridine | chempanda.comwikipedia.org |

| Pyridine-N-Oxide | Chlorine-containing phosphoric acid derivatives | 2-Chloropyridine | google.com |

| Pyridine | Chlorine (Cl₂) | 2-Chloropyridine / 2,6-Dichloropyridine | wikipedia.org |

| 2-Aminopyridine | Alkyl Nitrite, HCl | 2-Chloropyridine | google.com |

This interactive table summarizes common methods for introducing a chlorine atom onto a pre-existing pyridine ring.

Approaches for Incorporating the Piperidin-4-yl Moiety

Once the chloropyridine scaffold is obtained, the next critical phase is the introduction of the piperidin-4-yl group at the C2 position. This is typically achieved through carbon-carbon or carbon-nitrogen bond-forming reactions.

Modern cross-coupling reactions provide powerful tools for directly forging the C-C bond between the pyridine and piperidine (B6355638) rings. These methods often involve the use of organometallic reagents.

Negishi Cross-Coupling: This strategy involves the deprotonation of a pyridine derivative to form an organometallic species, which can then be used in a palladium-catalyzed cross-coupling reaction. For instance, a pyridine can be deprotonated at the C4 position using a strong base like n-butylsodium. The resulting 4-sodiopyridine can be transmetalated with zinc chloride to form an organozinc reagent. This reagent can then undergo a Negishi cross-coupling with a suitable electrophile nih.gov. A similar approach could be envisioned for C2 functionalization to couple with a piperidine-derived electrophile.

Rhodium-Catalyzed Asymmetric Reactions: Advanced catalytic methods, such as the Rh-catalyzed asymmetric reductive Heck reaction, can be used to couple arylboronic acids with dihydropyridine precursors nih.govacs.org. This three-step process involves partial reduction of the pyridine, the key asymmetric carbometalation step, and a final reduction to yield the substituted piperidine nih.govacs.org. This allows for the construction of chiral 3-substituted piperidines and demonstrates a sophisticated approach to C-C bond formation nih.gov.

Reductive amination is a cornerstone of amine synthesis and is primarily used to form C-N bonds. While not a direct method for the C-C bond in the target molecule, it is a crucial strategy for synthesizing precursors or related piperidine-containing structures. The reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ.

For example, N-Boc-piperidin-4-one can be reacted with anilines in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to produce N-aryl-4-aminopiperidine derivatives chemicalbook.com. This general methodology is widely applied in the synthesis of various piperidine derivatives nih.govresearchgate.net. A recent development involves the reductive transamination of pyridinium salts, which allows access to N-(hetero)aryl piperidines from readily available pyridine derivatives acs.org.

Nucleophilic aromatic substitution (SNAr) is a highly effective and direct method for attaching nucleophiles to electron-deficient aromatic rings like pyridine. The chlorine atom on a chloropyridine, particularly at the 2- or 4-position, is susceptible to displacement by nucleophiles chempanda.com.

In a synthesis directly relevant to the target compound's structure, a halopyridine such as 2,3-dichloropyridine (B146566) can serve as the starting material. The chlorine at the C2 position is more activated towards nucleophilic attack than the one at C3. A piperidine-based nucleophile can displace the 2-chloro substituent. A well-documented analogue of this reaction is the palladium-catalyzed Buchwald-Hartwig amination of 2,3-dichloropyridine with aniline to selectively form 3-Chloro-N-phenyl-pyridin-2-amine orgsyn.org. A similar reaction using a protected 4-aminopiperidine or a piperidine-derived organometallic reagent would be a plausible route.

Another pertinent example is the reaction of 2-chloro-3-nitropyridine with piperazine (B1678402). The nitro group at the 3-position strongly activates the C2 position for nucleophilic attack, facilitating the substitution of the chlorine atom by the piperazine nucleophile nih.gov. This underscores the feasibility of using a piperidine precursor to directly displace a chlorine atom from a suitably activated pyridine ring to form the desired scaffold.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl and heteroaryl compounds, offering a powerful tool for the construction of the C-C bond between the pyridine and piperidine rings in 3-Chloro-2-(piperidin-4-yl)pyridine. Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant.

A key strategy involves the coupling of a suitably protected 4-substituted piperidine derivative with a dihalopyridine. For instance, the C4-selective Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines with organoboron reagents has been demonstrated to proceed with high selectivity. This approach can be adapted for the synthesis of the target molecule by using a 4-piperidinylboronic acid derivative and 2,3-dichloropyridine. The selectivity of the coupling is often controlled by the choice of ligand on the palladium catalyst. Sterically hindered N-heterocyclic carbene (NHC) ligands have shown promise in directing the coupling to the C4 position of dichloropyridines. nih.gov

The Buchwald-Hartwig amination offers an alternative route, forming the C-N bond between a substituted pyridine and a piperidine derivative. While traditionally used for N-arylation, variations of this reaction can be employed to construct the desired C-C bond through different synthetic disconnections.

The general catalytic cycle for these cross-coupling reactions involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the piperidine-derived organometallic reagent (in the case of Suzuki-type couplings) or coordination and subsequent C-N bond formation (in Buchwald-Hartwig type reactions), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Methods

| Coupling Reaction | Coupling Partners | Key Advantages | Potential Challenges |

| Suzuki-Miyaura | Halopyridine + Piperidinylboronic acid/ester | High functional group tolerance; commercially available reagents. | Preparation of the piperidinylboronic acid derivative may be required. |

| Buchwald-Hartwig | Halopyridine + Piperidine | Direct use of piperidine derivatives. | Primarily for C-N bond formation; C-C bond formation is less common. |

Stereoselective Synthesis of Piperidine Derivatives

The chirality of the piperidine ring can be crucial for the biological activity of 3-Chloro-2-(piperidin-4-yl)pyridine. Therefore, stereoselective synthetic methods are of high importance.

Chiral Auxiliary Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. In the synthesis of chiral piperidine derivatives, a chiral auxiliary can be attached to the piperidine nitrogen or another functional group. This auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby inducing stereoselectivity. After the desired stereocenter is established, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones and derivatives of amino acids.

Asymmetric Hydrogenation of Pyridinium Salts

Asymmetric hydrogenation of pyridinium salts is a powerful and atom-economical method for the synthesis of chiral piperidines. This technique involves the reduction of a substituted pyridinium salt using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on iridium or rhodium. The chiral ligand on the metal center coordinates to the substrate in a way that directs the hydrogenation to one face of the molecule, leading to the formation of a single enantiomer of the piperidine product.

This method has been successfully applied to the synthesis of a variety of 2-substituted piperidines with high enantioselectivity. nih.gov The activation of the pyridine as a pyridinium salt enhances its reactivity towards hydrogenation and allows for the use of milder reaction conditions.

Table 2: Key Features of Asymmetric Hydrogenation of Pyridinium Salts

| Catalyst System | Substrate | Key Features |

| Iridium-based | 2-Substituted Pyridinium Salts | High enantioselectivity, outer-sphere mechanism. nih.gov |

| Rhodium-based | Substituted Pyridinium Salts | Effective for a range of substituted pyridines. |

Optimization of Reaction Conditions and Yields in 3-Chloro-2-(piperidin-4-yl)pyridine Synthesis

Optimizing reaction conditions is critical to maximize the yield and purity of 3-Chloro-2-(piperidin-4-yl)pyridine while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized in palladium-catalyzed cross-coupling reactions include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For Suzuki-Miyaura couplings, the catalyst loading (often expressed in mol % or ppm of palladium) is a crucial factor influencing both the efficiency and the cost of the synthesis. acs.orgwindows.net The selection of the appropriate phosphine or NHC ligand is also paramount, as it influences the stability and reactivity of the catalytic species. The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome. Solvents are chosen based on their ability to solubilize the reactants and the catalyst, as well as their boiling point to control the reaction temperature.

Table 3: Parameters for Optimization in Palladium-Catalyzed Cross-Coupling

| Parameter | Common Options | Impact on Reaction |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Affects catalytic activity and stability. |

| Ligand | Phosphines (e.g., PPh₃, XPhos), NHCs (e.g., IPr) | Influences selectivity, reactivity, and catalyst lifetime. |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄) | Facilitates transmetalation and neutralizes acidic byproducts. |

| Solvent | Toluene, Dioxane, THF, DMF | Affects solubility, reaction rate, and temperature control. |

| Temperature | Room temperature to reflux | Influences reaction kinetics and selectivity. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 3-Chloro-2-(piperidin-4-yl)pyridine aims to reduce the environmental impact of the manufacturing process. This involves several key strategies.

One major focus is the use of more environmentally benign solvents or even solvent-free conditions. Water has been explored as a green solvent for palladium-catalyzed cross-coupling reactions, often in the presence of surfactants to facilitate the reaction between organic substrates and the aqueous medium.

Energy efficiency is also a key consideration. The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. tandfonline.com

Finally, the choice of starting materials and reagents is guided by the principle of using less hazardous chemicals. This includes avoiding toxic reagents and solvents and designing synthetic routes that minimize the generation of hazardous waste. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Chemical Transformations and Derivatization of 3 Chloro 2 Piperidin 4 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 3-Chloro-2-(piperidin-4-yl)pyridine is characterized by its electron-deficient nature, which is further influenced by the presence of an electronegative chlorine atom. This electronic profile dictates its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine atom at the C3 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Halopyridines, particularly those with a halogen at the 2- or 4-position, are well-known substrates for this type of reaction youtube.comwikipedia.org. The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex nih.govresearchgate.net. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this intermediate, facilitating the displacement of the chloride ion.

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a wide array of derivatives. Amines, for instance, are particularly effective nucleophiles for this transformation, often requiring heat to drive the reaction to completion youtube.com. Other nucleophiles, such as alkoxides and thiols, can also be used. The reaction rate and yield are influenced by the electronic properties of other substituents on the pyridine ring nih.govresearchgate.net.

| Nucleophile | Reagent Example | Product Type | Reference(s) |

| Amine | Aniline | 3-Anilino-2-(piperidin-4-yl)pyridine | researchgate.net |

| Thiol | Glutathione (GSH) | 3-Glutathionyl-2-(piperidin-4-yl)pyridine | nih.govresearchgate.net |

| Alkoxide | Sodium Methoxide | 3-Methoxy-2-(piperidin-4-yl)pyridine | nih.gov |

Electrophilic Aromatic Substitution on the Pyridine Moiety

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards attack by electrophiles. This deactivation is compounded by the presence of the chlorine atom. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, further increasing the ring's deactivation.

Modifications of Nitrogen in the Pyridine Ring (e.g., N-oxidation, quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows for direct modification through reactions like N-oxidation and quaternization.

N-oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid generated in situ from hydrogen peroxide and acetic acid, or with hydrogen peroxide in the presence of a catalyst like tungstic acid dcu.iegoogle.comguidechem.com. The resulting 2-chloropyridine-N-oxide derivatives are valuable intermediates themselves, as the N-oxide group can alter the reactivity of the pyridine ring and can be a precursor for other functional groups wikipedia.org.

Quaternization: The pyridine nitrogen can also act as a nucleophile, reacting with alkylating agents to form quaternary pyridinium salts. Common reagents for this purpose include alkyl halides, such as methyl iodide researchgate.netnih.gov. The quaternization reaction alters the electronic properties of the pyridine ring, making it even more electron-deficient and activating the 2- and 4-positions for subsequent nucleophilic attack google.com.

| Reaction | Reagent(s) | Product | Reference(s) |

| N-Oxidation | H₂O₂ / Acetic Acid | 3-Chloro-2-(piperidin-4-yl)pyridine N-oxide | google.com |

| Quaternization | Methyl Iodide (CH₃I) | 1-Methyl-3-chloro-2-(piperidin-4-yl)pyridinium iodide | nih.gov |

| Quaternization | Acrylamide / H⁺ | 1-(2-Carbamoylethyl)-3-chloro-2-(piperidin-4-yl)pyridinium salt | google.comgoogle.com |

Functionalization of the Piperidine (B6355638) Ring

The saturated piperidine ring offers additional opportunities for derivatization, primarily through reactions involving the secondary amine nitrogen.

N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a secondary amine and is therefore nucleophilic. It can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the piperidine with an alkylating agent, typically an alkyl halide (e.g., benzyl chloride) or by reductive amination with an aldehyde or ketone google.comfabad.org.tr. These reactions introduce a substituent on the piperidine nitrogen, leading to tertiary amine derivatives.

N-Acylation: The piperidine nitrogen can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents scripps.edu. This reaction forms an amide bond and is a common strategy for introducing a wide range of functional groups.

| Reaction | Reagent Example | Functional Group Introduced | Product Type | Reference(s) |

| N-Alkylation | Benzyl Chloride | Benzyl | 1-Benzyl-4-(3-chloropyridin-2-yl)piperidine | google.com |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone + Reducing Agent | Alkyl | 1-Alkyl-4-(3-chloropyridin-2-yl)piperidine | researchgate.net |

| N-Acylation | Acetyl Chloride | Acetyl | 1-Acetyl-4-(3-chloropyridin-2-yl)piperidine | scripps.edu |

| N-Acylation | Benzoic Acid + Coupling Agent | Benzoyl | 1-Benzoyl-4-(3-chloropyridin-2-yl)piperidine | scripps.edu |

Side-Chain Modifications at the Piperidine C4 Position

Direct functionalization of the C-H bonds at the C4 position of the existing piperidine ring in 3-Chloro-2-(piperidin-4-yl)pyridine is synthetically challenging due to the inert nature of these bonds. Therefore, modifications to introduce additional substituents at the C4 position are typically achieved through multi-step synthetic routes that build the desired substituted piperidine ring before or during its attachment to the pyridine scaffold.

One strategy involves the functionalization of a pyridine precursor, which is then used to construct the piperidine ring. For example, methods for the direct, regioselective C4-alkylation of pyridine itself have been developed using Minisci-type reactions with a temporary blocking group nih.govchemrxiv.org. The resulting 4-alkylpyridine can then be catalytically hydrogenated to the corresponding 4-alkylpiperidine, which could subsequently be coupled to the chloro-pyridine moiety.

Another advanced approach involves the stereoselective synthesis of 3,4-disubstituted piperidines. For instance, nucleophilic addition of organometallic reagents to N-galactosyl-pyridinium salt intermediates can proceed with high regio- and stereoselectivity at the 4-position, providing access to complex and enantioenriched piperidine derivatives researchgate.net. These methods highlight that accessing C4-modified analogues of the title compound relies on strategic synthesis rather than direct derivatization.

Removal of Protecting or Directing Groups from Piperidine

In the synthesis of complex molecules containing the 3-chloro-2-(piperidin-4-yl)pyridine core, the piperidine nitrogen is often protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the piperidine nitrogen due to its stability in various reaction conditions and the relative ease of its removal. The deprotection of the N-Boc group is a critical step to liberate the secondary amine for further functionalization.

This transformation is typically accomplished under acidic conditions. A widely used method involves the treatment of the N-Boc protected substrate with a strong acid such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM) googleapis.com. This method is highly efficient for cleaving the Boc group to yield the corresponding amine salt googleapis.com. Another common reagent is hydrogen chloride (HCl) in an organic solvent nih.gov.

| Reagent(s) | Solvent(s) | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method; yields the TFA salt. | googleapis.com |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | 0°C to Room Temperature | Forms the hydrochloride salt of the amine. | nih.gov |

| Heat (Thermolysis) | Trifluoroethanol (TFE), Methanol | 150 - 235°C (in flow reactor) | Acid-free conditions; allows for selective deprotection based on group lability. | nih.gov |

Chemoselective Transformations of Both Heterocyclic Rings

The structure of 3-chloro-2-(piperidin-4-yl)pyridine features two distinct reactive sites: the secondary amine of the piperidine ring and the C-Cl bond on the pyridine ring. This duality allows for chemoselective transformations, enabling the targeted functionalization of one ring while leaving the other intact, or the sequential modification of both rings to build molecular complexity.

Functionalization of the Pyridine Ring: The chlorine atom at the 3-position of the pyridine ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. For these transformations to proceed selectively, the nucleophilic piperidine nitrogen must typically be protected, for example, with a Boc group. After successful coupling on the pyridine ring, the piperidine can be deprotected and subsequently functionalized. The reactivity and regioselectivity of such couplings on chloropyridine systems can be influenced by the electronic properties of other substituents on the ring researchgate.net.

Functionalization of the Piperidine Ring: The secondary amine of the piperidine moiety is nucleophilic and can be readily modified through various reactions. These include N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions allow for the introduction of a wide array of substituents onto the piperidine nitrogen, significantly altering the physicochemical properties of the parent molecule. For instance, reductive amination with aldehydes or ketones is a common strategy to introduce alkyl groups nih.gov.

A plausible strategy for the dual functionalization of 3-chloro-2-(piperidin-4-yl)pyridine would involve an initial protection of the piperidine nitrogen, followed by a palladium-catalyzed cross-coupling at the C-Cl position of the pyridine ring. Subsequent deprotection of the piperidine nitrogen would then yield an intermediate that can be further derivatized at the nitrogen atom, demonstrating the utility of this scaffold in diversity-oriented synthesis.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient tools for generating libraries of complex molecules bohrium.com. The 3-chloro-2-(piperidin-4-yl)pyridine scaffold is a promising candidate for use in MCRs, primarily by leveraging the reactivity of its secondary amine.

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide nih.gov. In this context, 3-chloro-2-(piperidin-4-yl)pyridine can serve as the amine component. Reacting it with an aldehyde, a carboxylic acid, and an isocyanide would yield a complex α-acylamino carboxamide product in a single step, incorporating diversity at three points. The utility of substituted pyridines in Ugi reactions has been demonstrated, for example, with the use of 3-substituted 2-isocyanopyridines as the isocyanide component, highlighting the compatibility of the pyridine core with Ugi reaction conditions uantwerpen.be.

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially be adapted wikipedia.org. While the parent compound is not a direct participant, derivatives of it could be employed. For instance, if the piperidine nitrogen were used to form an isocyanide-containing fragment, it could participate in Passerini and other isocyanide-based MCRs bohrium.comrsc.org.

The application of MCRs to the 3-chloro-2-(piperidin-4-yl)pyridine scaffold provides a rapid and efficient pathway for structural diversification. This approach is highly valued in medicinal chemistry for the creation of libraries of novel compounds for biological screening nih.govnih.govresearchgate.net.

| Reaction Name | Components | Role of Scaffold | Potential Product Class | Reference |

|---|---|---|---|---|

| Ugi Four-Component Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Amine | α-Acylamino carboxamides | nih.govresearchgate.net |

| Mannich Reaction | Amine, Aldehyde, Active Hydrogen Compound | Amine | β-Amino carbonyl compounds | nih.gov |

Spectroscopic and Analytical Characterization Techniques in Research on 3 Chloro 2 Piperidin 4 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Chloro-2-(piperidin-4-yl)pyridine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Chloro-2-(piperidin-4-yl)pyridine, distinct signals are expected for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The aromatic protons on the 3-chloropyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons on the piperidine ring, being aliphatic, would resonate in the upfield region (δ 1.5-4.0 ppm). The signal for the N-H proton of the piperidine ring would likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The pyridine ring carbons would show signals in the aromatic region (δ 120-150 ppm), while the piperidine ring carbons would appear in the aliphatic region (δ 20-60 ppm). For example, in related structures like 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the piperidine ring carbons (C-2, C-3, C-5, C-6) appear between δ 45.24 and δ 71.31 ppm nih.gov.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system, confirming the arrangement of protons on both the piperidine and pyridine rings. HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming how the piperidine and chloropyridine units are linked.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for 3-Chloro-2-(piperidin-4-yl)pyridine

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyridine Ring | 7.0 - 8.5 |

| ¹H | Piperidine Ring (CH, CH₂) | 1.5 - 4.0 |

| ¹H | Piperidine Ring (NH) | Variable, broad |

| ¹³C | Pyridine Ring | 120 - 150 |

| ¹³C | Piperidine Ring | 20 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound. For 3-Chloro-2-(piperidin-4-yl)pyridine (C₁₀H₁₃ClN₂), high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight.

The predicted monoisotopic mass of the neutral molecule is 196.07672 Da uni.lu. In mass spectrometry, the molecule is often observed as a protonated species, [M+H]⁺, or other adducts. The fragmentation pattern observed in the mass spectrum provides valuable structural information, typically showing the loss of specific fragments from the parent ion, which helps to confirm the connectivity of the pyridine and piperidine rings.

Table 2: Predicted Mass Spectrometry Data for 3-Chloro-2-(piperidin-4-yl)pyridine Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 197.08400 |

| [M+Na]⁺ | 219.06594 |

| [M+K]⁺ | 235.03988 |

| [M+NH₄]⁺ | 214.11054 |

Data sourced from PubChem predictions uni.lu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds.

For 3-Chloro-2-(piperidin-4-yl)pyridine, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperidine ring is expected around 3300-3500 cm⁻¹ nih.govnih.gov. C-H stretching vibrations from the aliphatic piperidine and aromatic pyridine rings would appear just below and above 3000 cm⁻¹, respectively nih.govnih.gov. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region nih.govnih.gov. Finally, a characteristic absorption for the C-Cl bond would be expected in the fingerprint region, typically around 800-600 cm⁻¹ nih.govnih.gov.

Table 3: Expected Infrared Absorption Bands for 3-Chloro-2-(piperidin-4-yl)pyridine

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 |

| Aromatic (Pyridine) | C-H Stretch | > 3000 |

| Aliphatic (Piperidine) | C-H Stretch | < 3000 |

| Aromatic (Pyridine) | C=C and C=N Stretch | 1400 - 1600 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For 3-Chloro-2-(piperidin-4-yl)pyridine, the chromophore is the chloropyridine ring. This aromatic system is expected to exhibit π → π* and n → π* transitions researchgate.net. The piperidine ring, being a saturated heterocycle, does not absorb significantly in the UV-Vis region nist.gov. The absorption bands for the pyridine moiety are typically found in the UV region, and their exact position and intensity can be influenced by the solvent and the substituents on the ring researchgate.netresearchgate.net.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula and assess the purity of the sample. For 3-Chloro-2-(piperidin-4-yl)pyridine, with the molecular formula C₁₀H₁₃ClN₂, the theoretical elemental composition can be calculated. Experimental values obtained from analysis of a pure sample should closely match these theoretical percentages. For instance, in a study of a related compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the experimentally determined percentages for C, H, and N were shown to be in close agreement with the calculated values nih.gov.

Table 4: Theoretical Elemental Composition of 3-Chloro-2-(piperidin-4-yl)pyridine (C₁₀H₁₃ClN₂)

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 61.07% |

| Hydrogen | H | 1.008 | 13 | 6.66% |

| Chlorine | Cl | 35.453 | 1 | 18.03% |

| Nitrogen | N | 14.007 | 2 | 14.24% |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule. If a suitable single crystal of 3-Chloro-2-(piperidin-4-yl)pyridine can be grown, this technique would unambiguously confirm its molecular structure. It would reveal the relative orientation of the chloropyridine and piperidine rings. Crucially, it would also determine the conformation of the piperidine ring, which is expected to adopt a stable chair conformation, as has been demonstrated in crystal structures of similar piperidin-4-one derivatives nih.gov.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Chloro-2-(piperidin-4-yl)pyridine |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones |

| 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one |

Medicinal Chemistry Research Applications and Pharmacological Investigations of 3 Chloro 2 Piperidin 4 Yl Pyridine Derivatives

Utilization as a Key Scaffold in Rational Drug Design

The 3-chloro-2-(piperidin-4-yl)pyridine scaffold is a foundational element in the rational design of enzyme inhibitors. Its structural features allow for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. The pyridine (B92270) ring and the piperidine (B6355638) group offer multiple points for chemical elaboration, enabling researchers to fine-tune the molecule's interaction with its biological target.

This scaffold has been instrumental in the development of inhibitors for several key enzymes. For instance, it has been used as a starting point for creating potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a significant target in cancer therapy due to its role in regulating gene expression and maintaining cancer stem cell properties. nih.gov The adaptability of the 3-chloro-2-(piperidin-4-yl)pyridine core also makes it a valuable component in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. nih.govnih.gov The ability to systematically modify this scaffold allows for the exploration of structure-activity relationships, leading to the identification of drug candidates with improved efficacy and reduced off-target effects.

Structure-Activity Relationship (SAR) Studies of 3-Chloro-2-(piperidin-4-yl)pyridine Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 3-chloro-2-(piperidin-4-yl)pyridine scaffold influence its biological activity. These studies provide critical insights for optimizing lead compounds into clinical candidates.

Influence of Substituents on Pyridine Ring (e.g., Chlorine, Trifluoromethyl)

The substituents on the pyridine ring of the 3-chloro-2-(piperidin-4-yl)pyridine core play a significant role in modulating the compound's properties. The chlorine atom at the 3-position is a key feature, as its electron-withdrawing nature can enhance metabolic stability and influence the molecule's binding affinity to its target. vulcanchem.com

In the context of LSD1 inhibitors, for example, the presence and position of substituents on the pyridine ring are critical for potent inhibition. The trifluoromethyl group, when incorporated, can increase the hydrophobicity of the molecule, potentially leading to improved cell permeability and metabolic resistance. vulcanchem.com The strategic placement of various groups on the pyridine ring allows for the fine-tuning of electronic and steric properties, which in turn dictates the compound's interaction with the active site of the target enzyme.

Impact of Piperidine Nitrogen Substituents on Biological Activity

Modifications to the nitrogen atom of the piperidine ring are a common strategy to enhance the biological activity and selectivity of 3-chloro-2-(piperidin-4-yl)pyridine derivatives. The nature of the substituent on the piperidine nitrogen can significantly impact the compound's interaction with the target protein.

For instance, in the development of inhibitors for cyclin G-associated kinase (GAK), the addition of a carboxamide residue to the piperidinyl moiety led to a significant increase in potency. nih.gov This enhancement in activity was attributed to the formation of an additional hydrogen bond with the kinase. nih.gov Similarly, in the design of urease inhibitors, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have shown that substituents on the piperazine (B1678402) ring (a related heterocyclic amine) can dramatically affect inhibitory potential. nih.gov These examples highlight the importance of the piperidine nitrogen as a key modification point for optimizing ligand-receptor interactions.

Conformational Effects of Piperidine Ring Modifications on Receptor Binding

The conformation of the piperidine ring and its modifications have a direct impact on how a molecule binds to its receptor. The three-dimensional shape of the piperidine ring can influence the orientation of substituents and their ability to fit into specific binding pockets within the target protein.

In studies of LSD1 inhibitors, the piperidine ring has been observed to interact with specific amino acid residues, such as Asp555 and Asn540, in the enzyme's catalytic center. nih.gov The conformation of the piperidine ring can adopt different orientations to optimize these interactions. nih.gov Furthermore, modifications to the piperidine ring, such as the introduction of a methylidene group, can alter its conformational flexibility and, consequently, its binding affinity. nih.gov The precise geometry of the piperidine ring and its substituents is therefore a critical factor in achieving high-affinity and selective binding to the intended biological target.

Identification and Validation of Molecular Biological Targets

A crucial aspect of medicinal chemistry research involving 3-chloro-2-(piperidin-4-yl)pyridine derivatives is the identification and validation of their molecular targets. This process often involves a combination of biochemical assays, structural biology, and cellular studies.

Enzyme Inhibition Studies (e.g., LSD1, Protein Kinases)

Derivatives of 3-chloro-2-(piperidin-4-yl)pyridine have been extensively studied as inhibitors of various enzymes, with a particular focus on LSD1 and protein kinases.

LSD1 Inhibition:

The 3-chloro-2-(piperidin-4-yl)pyridine scaffold has proven to be a valuable starting point for the development of potent and selective LSD1 inhibitors. These compounds have demonstrated the ability to inhibit LSD1 with high efficacy, leading to increased cellular levels of H3K4 methylation and subsequent inhibition of cancer cell proliferation. nih.gov For example, certain derivatives have exhibited Ki values as low as 29 nM against LSD1. nih.gov X-ray crystallography studies have provided detailed insights into the binding mode of these inhibitors, revealing key interactions with residues in the LSD1 active site, such as Lys661. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity (Ki) |

| 3-(piperidin-4-ylmethoxy)pyridine derivative | LSD1 | 29 nM nih.gov |

Protein Kinase Inhibition:

The versatility of the 3-chloro-2-(piperidin-4-yl)pyridine scaffold extends to the inhibition of protein kinases. By modifying the core structure, researchers have developed potent inhibitors of various kinases, including cyclin G-associated kinase (GAK) and others involved in cell signaling pathways. nih.gov For instance, isothiazolo[4,3-b]pyridine derivatives bearing a piperidinyl moiety have shown low nanomolar IC50 values against GAK. nih.gov The pyrazolo[3,4-b]pyridine core, a related scaffold, has also been successfully employed to create nanomolar inhibitors of Tropomyosin receptor kinase A (TRKA). nih.gov

| Compound Series | Target Kinase | Inhibitory Potency (IC50) |

| 3-N-piperidinyl-isothiazolo[4,3-b]pyridines | GAK | Low nanomolar range nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | TRKA | 26-57 nM nih.gov |

These studies underscore the importance of the 3-chloro-2-(piperidin-4-yl)pyridine scaffold in generating a diverse range of enzyme inhibitors with significant therapeutic potential.

Receptor Binding and Modulation (e.g., GlyT1, 5-HT1A Receptors, CNS Receptors)

Derivatives of the 3-chloro-2-(piperidin-4-yl)pyridine scaffold have been investigated for their ability to bind to and modulate various receptors within the central nervous system (CNS). The nitrogen atom within the pyridine ring is a key feature, playing a crucial role in the pharmacological profiles of many drugs targeting the CNS. nih.gov

Glycine (B1666218) Transporter Type 1 (GlyT1): The GlyT1 transporter is a significant target in the development of treatments for schizophrenia. acs.orgnih.gov Optimization of related benzoylpiperazine classes of GlyT1 inhibitors has led to the discovery of potent and selective compounds. acs.orgnih.gov For instance, the discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678) highlights the potential of modifying pyridine-based structures to achieve clinical efficacy in schizophrenic patients. acs.orgnih.gov

Serotonin (B10506) Receptors (e.g., 5-HT2C): The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) in the CNS, is a target for treating conditions like obesity and substance use disorders. nih.gov Research on 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the 5-HT2C receptor demonstrates the utility of the piperidine moiety in designing selective modulators. nih.gov Selective modulation is critical to avoid potential side effects associated with other serotonin receptor subtypes, such as hallucinations (5-HT2A) or cardiac valvulopathy (5-HT2B). nih.gov

Other CNS Receptors: The broader class of pyridine alkaloids demonstrates a wide range of activities in the CNS, targeting receptors involved in neurodegenerative diseases, psychiatric conditions, and pain. nih.gov Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a prominent example, with derivatives showing potential for treating nicotine (B1678760) dependence and conditions linked to decreased cholinergic activity. researchgate.net The development of selective positive allosteric modulators for specific nAChR subtypes, such as (α4)3(β2)2, underscores the fine-tuning possible with piperidine-containing structures. researchgate.net

Transporter Interaction Studies (e.g., Glycine Transporters, Monoamine Transporters)

The interaction of 3-chloro-2-(piperidin-4-yl)pyridine derivatives with neurotransmitter transporters is a key area of research for developing treatments for various neuropsychiatric and neurodegenerative disorders. nih.gov

Glycine Transporters (GlyT1): As mentioned previously, inhibitors of GlyT1 are of significant interest for schizophrenia treatment. acs.orgnih.gov The development of compounds like RG1678, which resulted from the optimization of a piperazine-based series, showcases the successful targeting of this transporter. acs.orgnih.gov

Monoamine Transporters (DAT, NET, SERT): Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels and are the targets of many antidepressant and psychostimulant drugs. nih.gov Research into 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives has revealed compounds with high affinity for DAT and NET, and moderate affinity for SERT. nih.gov This multi-target engagement is considered a promising strategy for developing medications for cocaine addiction, as cocaine itself interacts with all three transporters. nih.gov The stereochemistry of these piperidine derivatives has been shown to moderately influence their potency and selectivity for the different monoamine transporters. nih.gov

Elucidation of Molecular Mechanisms of Action (MOA)

Understanding the molecular mechanisms by which these compounds exert their effects is fundamental to their development as therapeutic agents.

Biochemical Pathway Modulation

The modulation of biochemical pathways by these derivatives is often linked to their interaction with specific receptors or transporters. For example, by inhibiting GlyT1, these compounds can increase synaptic glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function, a pathway implicated in the pathophysiology of schizophrenia. acs.orgnih.gov Similarly, by blocking monoamine transporters, derivatives can increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to downstream effects on various signaling cascades within the CNS. nih.govnih.gov

Ligand-Target Interaction Dynamics

Molecular modeling and site-directed mutagenesis studies have been employed to understand the binding of piperidine-containing ligands to their target receptors. For instance, research on CCR5 antagonists, which include 2-aryl-4-(piperidin-1-yl)butanamines, has utilized pharmacophore modeling based on the crystal structure of rhodopsin to map the binding pocket. nih.gov These studies have revealed that the binding site for these antagonists is located in a cavity near the extracellular surface of the receptor, formed by transmembrane helices 2, 3, 6, and 7. nih.gov Such detailed understanding of ligand-target interactions is crucial for the rational design of more potent and selective compounds.

Exploratory Biological Activities in Preclinical Research Models (in vitro, select in vivo rodent studies where mechanism is the focus)

Preclinical studies have explored the potential of 3-chloro-2-(piperidin-4-yl)pyridine derivatives in various therapeutic areas, with a particular focus on their anticancer activity in in vitro models.

Anticancer Activity (in vitro models)

The pyridine and piperidine scaffolds are present in a number of compounds investigated for their anticancer properties. While direct studies on 3-chloro-2-(piperidin-4-yl)pyridine itself are limited, research on structurally related pyridine and pyrazolopyrimidine derivatives provides insights into their potential as anticancer agents.

For example, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human tumor cell lines. nih.gov Certain compounds within this series demonstrated significant inhibitory activity, particularly against renal cancer cell lines. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the pyrazolopyrimidine core, such as the introduction of halogen-substituted aromatic acids, significantly enhanced the cytotoxic properties of these compounds. nih.gov

Similarly, two series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess anticancer potency against Hela, MCF7, and HCT-116 cancer cell lines. mdpi.com These compounds were found to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. mdpi.com

Another study focused on 4-(pyridin-3-yl)pyrimidine (B11918198) derivatives, where the inclusion of urea (B33335) and amide moieties was explored for their potential to bind to the active site of target proteins. koreascience.kr Although most of these compounds did not show strong activity against A375P melanoma cells, this line of research highlights the ongoing efforts to develop pyridine-based compounds for cancer therapy. koreascience.kr

Below is a table summarizing the in vitro anticancer activity of selected pyrazolo[3,4-b]pyridine derivatives.

Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | Hela | 2.59 |

| 14g | MCF7 | 4.66 |

| 14g | HCT-116 | 1.98 |

| Doxorubicin (Standard) | Hela | 2.35 |

| Doxorubicin (Standard) | MCF7 | 4.57 |

Antiparasitic Effects (in vitro models)

Derivatives incorporating the pyridine and piperidine motifs have been investigated for their potential to combat parasitic infections. Research has particularly focused on malaria, a devastating disease caused by Plasmodium parasites.

In the search for new antimalarial agents, a series of nih.govacs.orgnih.govtriazolo[4,3-a]pyridine sulfonamides were designed and synthesized. nih.gov These compounds were evaluated in vitro for their activity against a chloroquine-resistant strain of Plasmodium falciparum. Among the synthesized compounds, two derivatives demonstrated notable inhibitory activity. Specifically, 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one showed good antimalarial effects with a half-maximal inhibitory concentration (IC₅₀) of 4.98 μM. nih.govmdpi.com An even more potent compound from a related series, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridine-6-sulfonamide, exhibited an IC₅₀ value of 2.24 μM. nih.govmdpi.com These findings highlight the potential of developing pyridine-piperidine based structures as a starting point for novel antimalarial drugs. The inhibition of falcipain-2, a crucial cysteine protease for the parasite, is considered a key mechanism for this class of compounds. nih.gov

**Table 1: In Vitro Antimalarial Activity of Pyridine Derivatives against *P. falciparum***

| Compound | Target/Strain | IC₅₀ (μM) |

| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one | P. falciparum (CQ-res) | 4.98 |

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridine-6-sulfonamide | P. falciparum (CQ-res) | 2.24 |

| Data sourced from Molecules (2020). nih.govmdpi.com |

Antimicrobial Properties (in vitro models)

The pyridine nucleus is a common feature in many compounds exhibiting antimicrobial properties. nih.gov Research into derivatives containing this scaffold has yielded compounds with significant activity against various bacterial and fungal pathogens.

One study focused on synthesizing novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives and evaluating their in vitro antibacterial activity against a panel of Gram-positive bacteria. nih.gov Several of these compounds, which merge a pyridine ring with an oxazolidinone core, showed potent antibacterial effects comparable to the antibiotic linezolid. Specifically, compounds designated as 21b , 21d , and 21f demonstrated significant inhibitory activity against Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Streptococcus pneumoniae. nih.gov Further studies showed that compound 21d was effective at inhibiting biofilm formation and showed a reduced tendency for resistance development in S. pneumoniae compared to linezolid. nih.gov

In another line of research, Mannich bases of 3,5-diacetylpyridine (B1650777) were synthesized, incorporating a piperidine ring. researchgate.net The resulting compound, a bis-piperidine derivative of diacetylpyridine, was among the most active compounds screened against a panel of bacteria and fungi, demonstrating broad-spectrum antimicrobial potential. researchgate.net Additionally, pyridine derivatives containing an azetidin-2-one (B1220530) moiety have been explored. The compounds 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be potent against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (A. niger, P. rubrum). nih.gov

Table 2: In Vitro Antibacterial Activity of Pyridine Derivatives

| Compound/Class | Bacterial Strains | Activity Noted |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21f) | S. aureus, E. faecalis, B. subtilis, S. xylosus, S. pneumoniae | Strong inhibitory activity, comparable to linezolid. nih.gov |

| Bis-piperidine derivative of 3,5-diacetylpyridine | Various bacteria and fungi | Highest antimicrobial activities among tested compounds. researchgate.net |

| 3-chloro-1-(aryl)-4-(pyridine-3-yl) azetidine-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity against all tested strains. nih.gov |

Neurological Targets (in vitro models, rodent behavioral assays for mechanism of action)

Derivatives of 3-substituted pyridines have been extensively investigated as modulators of central nervous system targets, with significant potential for treating neurological and psychiatric disorders.

One major area of research has been the development of inhibitors for cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme implicated in diseases involving neural hyperexcitation. acs.org Starting from a 4-phenylpyridine (B135609) scaffold, the introduction of a piperidin-4-yl group at the 3-position of the pyridine ring yielded a compound with an IC₅₀ value of 950 nM against human CH24H, confirming the viability of this structural class. acs.org Further optimization led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative (compound 17 ) with a potent IC₅₀ of 8.5 nM. acs.org This compound demonstrated excellent selectivity against other CYP enzymes and showed good blood-brain barrier penetration in mice. Following oral administration at 30 mg/kg for three days, it significantly reduced levels of the CH24H product, 24S-hydroxycholesterol, in the mouse brain by 26%, indicating its promise as an in vivo tool for CH24H inhibition. acs.org

Another important neurological target is the muscarinic acetylcholine receptor 4 (M₄), which is implicated in conditions like schizophrenia. nih.gov Research into pyrazol-4-yl-pyridine derivatives identified selective positive allosteric modulators (PAMs) for the M₄ receptor. These efforts are crucial for developing PET radioligands to visualize M₄ distribution in the brain non-invasively. The development of a probe based on a pyrazol-4-yl-pyridine core, [¹¹C]MK-6884, showed good brain uptake and a specific signal for M₄ in non-human primate PET studies, underscoring the value of this scaffold for creating CNS-active agents. nih.gov

Table 3: Activity of Pyridine Derivatives on Neurological Targets

| Compound Class/Derivative | Target | In Vitro Potency (IC₅₀) | In Vivo Finding (Rodent Model) |

| 4-Phenyl-3-(piperidin-4-yl)pyridine | Cholesterol 24-Hydroxylase (CH24H) | 950 nM | N/A |

| 4-(4-methyl-1-pyrazolyl)pyridine derivative (Compound 17) | Cholesterol 24-Hydroxylase (CH24H) | 8.5 nM | 26% reduction of brain 24S-hydroxycholesterol in mice. acs.org |

| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine Receptor M₄ | N/A (PAM activity) | Basis for PET ligand [¹¹C]MK-6884 with good brain uptake. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 2 Piperidin 4 Yl Pyridine

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Studies on compounds structurally related to 3-Chloro-2-(piperidin-4-yl)pyridine have demonstrated the utility of molecular docking in understanding ligand-protein interactions. For instance, docking studies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the chloro-substituted piperidine (B6355638) core, have been performed to evaluate their potential as anti-cancer agents. These simulations confirmed that the compounds can bind effectively to various protein targets, including those in myeloma, leukemia, and NK lymphoma cell lines (PDB IDs: 6FS1, 6FSO, 6TJU, 5N21, and 1OLL). nih.govnih.gov The interactions established in these simulations help to predict the stable formation of ligand-protein complexes, suggesting that these novel compounds could mediate significant biological outcomes. nih.govmdpi.com

In a study on novel 3-hydroxypyridine-4-one derivatives as potential acetylcholinesterase (AChE) inhibitors, a compound featuring a piperidine moiety demonstrated key interactions within the enzyme's active site. nih.gov The piperidine ring was observed to form hydrophobic interactions with Tyr336, Tyr123, and Phe337, while the nitrogen atom of the piperidine ring engaged in a π-cation interaction with Phe294. nih.gov These specific interactions are crucial for the inhibitory activity of the compound.

Similarly, molecular docking of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one with Influenza A virus receptors showed strong binding interactions, comparable to standard drugs, highlighting the potential of the piperidine scaffold in antiviral drug design. researchgate.net The docking results for various piperidine derivatives often reveal a combination of hydrogen bonds, hydrophobic interactions, and π-cation interactions that stabilize the ligand within the active site of the target protein.

Table 1: Representative Molecular Docking Data for Piperidine Derivatives

| Compound Class | Protein Target (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NKTL proteins (e.g., 5N21, 1OLL) | Not specified | -93.91 to -109.10 mdpi.com |

| 3-Hydroxypyridine-4-one with piperidine linker | Acetylcholinesterase (AChE) | Tyr123, Phe294, Tyr336, Phe337, Trp285, Tyr340 nih.gov | Not specified |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Influenza A virus receptors | Not specified | Not specified |

This table is generated based on data from studies on structurally related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds. wikipedia.orgslideshare.net The fundamental principle is that structurally similar molecules are likely to have similar biological activities. slideshare.net

The development of a QSAR model involves several key steps: data set selection, generation of molecular descriptors, variable selection, model construction, and validation. slideshare.netnih.gov Molecular descriptors can be categorized into various types, including topological, geometric, electronic, and hybrid descriptors. slideshare.net

For example, in a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, clear Structure-Activity Relationships (SAR) were established. It was noted that substitutions at the 2-position of the phenylsulfonamide were preferred for higher potency against the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This type of qualitative SAR is often the precursor to developing a quantitative QSAR model.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.

DFT calculations have been performed on various chloro-substituted piperidine derivatives to understand their structural and electronic properties. For 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT calculations using the B3LYP/6-31+G(d,p) basis set were used to optimize the molecular geometry. researchgate.net The results confirmed a distorted chair conformation for the piperidin-4-one ring. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter; a large energy gap implies high stability and low reactivity. For 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, the calculated HOMO-LUMO energy gap was found to be 5.42 eV, suggesting good stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net These calculations provide valuable insights into the molecule's reactivity and intermolecular interactions.

Table 2: DFT Calculated Properties for Related Piperidine Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | B3LYP/6-311++G(d,p) | Not specified | Not specified | 5.42 researchgate.net |

| 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | B3LYP/6-31+G(d,p) | Data not provided | Data not provided | Data not provided |

This table presents data from DFT studies on similar molecular scaffolds.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility of a molecule and the stability of ligand-protein complexes over time.

For piperidine-containing compounds, conformational analysis is crucial as the piperidine ring can adopt various conformations, such as chair, boat, and twist-boat. asianpubs.org Spectral analysis and computational studies of 3-alkyl-2,6-diarylpiperidin-4-one semicarbazones suggest that these compounds predominantly exist in a chair conformation with equatorial substituents. asianpubs.org The presence of substituents can cause flattening of the ring. For example, an alkyl group at the C-3 position can lead to flattening around the C(2)-C(3) bond. asianpubs.org X-ray crystallography studies of 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one and its derivatives also confirm a distorted chair conformation for the piperidine ring. nih.gov

MD simulations are also employed to assess the stability of docking poses. In a study of novel AChE inhibitors, MD simulations were performed on a docked ligand-protein complex. The root-mean-square deviation (RMSD) of the ligand was monitored over the simulation time to ensure it remained stably bound within the active site. An average RMSD of 2.25 Å for one of the lead compounds indicated minimal structural changes in the active site residues, confirming a stable binding mode. nih.gov Such simulations provide a more dynamic and realistic view of the ligand-receptor interaction compared to static docking.

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The 3-Chloro-2-(piperidin-4-yl)pyridine scaffold can be used as a query in virtual screening campaigns to identify novel compounds with similar structural features and potentially similar biological activities. Ligand-based virtual screening, for example, uses the structure of a known active compound to find other molecules in a database with similar properties.

An example of a successful virtual screening effort involved the exploration of an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov By screening proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical series, leading to improved antiparasitic activity and selectivity. nih.gov This demonstrates how a core scaffold, which is structurally related to the pyridine (B92270) part of 3-Chloro-2-(piperidin-4-yl)pyridine, can be used to discover new and improved bioactive compounds. This approach allows for the efficient exploration of chemical space around a promising core structure.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (in silico only)

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. researchgate.netrsc.org

Computational ADMET studies have been conducted on various piperidine-containing compounds. For a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, in silico analysis confirmed essential physicochemical, pharmacokinetic, and drug-like characteristics. nih.govnih.gov These predictions help to identify candidates that are more likely to have favorable profiles for oral administration and bioavailability. researchgate.net

In a study of novel AChE inhibitors, the lead compound containing a piperidine moiety was predicted to be absorbed across the gastrointestinal tract and to be capable of permeating the blood-brain barrier. nih.gov However, the prediction also indicated that it might be a substrate for P-glycoprotein (P-gp), which could lead to its efflux from target cells. nih.gov These types of predictions are crucial for guiding the optimization of lead compounds to improve their pharmacokinetic properties.

Various online tools and software packages are available for predicting ADME properties. These tools use models built from large datasets of experimental data to predict parameters such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. jneonatalsurg.com

Table 3: Commonly Predicted In Silico ADME Properties

| Property | Description | Favorable Range (General Guideline) |

|---|---|---|

| Molecular Weight (MW) | Influences size and diffusion | < 500 g/mol |

| LogP | Octanol-water partition coefficient, indicates lipophilicity | < 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | < 10 |

| Polar Surface Area (PSA) | Surface sum over all polar atoms, relates to permeability | < 140 Ų |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Predicted as Yes/No or a ratio |

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed from the gut | High (>80%) |

This table provides general guidelines for desirable ADME properties (e.g., based on Lipinski's Rule of Five).

Patent Landscape and Intellectual Property Implications in Academic Research

Analysis of Patented Synthetic Routes Involving 3-Chloro-2-(piperidin-4-yl)pyridine or its Analogs

The synthesis of 3-Chloro-2-(piperidin-4-yl)pyridine and its structural analogs is a multi-step process, with various patented strategies focusing on the efficient construction of the disubstituted pyridine (B92270) core and its subsequent coupling with the piperidine (B6355638) moiety. An analysis of the patent literature reveals several key approaches.

A common strategy involves the preparation of a suitably functionalized pyridine ring, followed by a coupling reaction. For instance, the synthesis of 2,3-dihalopyridines, which are critical precursors, is a subject of multiple patents. One patented process describes the preparation of 3-amino-2-chloropyridine (B31603), which is then converted into 2,3-dichloropyridine (B146566) via a Sandmeyer-type reaction involving diazotization with sodium nitrite (B80452) followed by treatment with cuprous chloride. justia.com The synthesis of the initial 3-amino-2-chloropyridine itself can start from the Hofmann rearrangement of nicotinamide (B372718) to 3-aminopyridine, followed by selective chlorination. justia.com

Once the 2,3-disubstituted pyridine is obtained, the subsequent introduction of the piperidine ring is another critical, patent-protected step. Cross-coupling reactions are a modern and widely patented method for this transformation. The Suzuki-Miyaura coupling, for example, has been utilized for the synthesis of 4-phenyl-3-(piperidin-4-yl)pyridine, a close analog. acs.org This reaction typically involves coupling a pyridine halide (like 3-bromo-4-phenylpyridine) with a piperidine-containing boronic acid ester. acs.org Such methods offer high efficiency and functional group tolerance.

Older, more traditional methods are also described in patent literature, often involving nucleophilic substitution. These routes can be more complex, sometimes requiring the use of protecting groups for the piperidine nitrogen to prevent side reactions. A general process mentioned in prior art involves protecting the amino group on the piperidine, carrying out a condensation or substitution reaction with the chloropyridine, and finally, deprotecting the nitrogen to yield the final product. google.com The choice of protecting group and the conditions for its removal are often key aspects of the patented process.

Novel Applications of 3-Chloro-2-(piperidin-4-yl)pyridine Derivatives in Drug Discovery Patents

The 3-Chloro-2-(piperidin-4-yl)pyridine scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Drug discovery patents reveal its utility in developing inhibitors for various therapeutic targets, highlighting its versatility.

One significant area of application is in the treatment of neurological disorders. A patent for substituted pyridine derivatives identifies them as inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1). google.com SARM1 is a key protein involved in the degeneration of axons, the long extensions of nerve cells. Its activation leads to a rapid depletion of NAD+, an essential cellular metabolite, triggering axonal destruction. google.com Inhibiting SARM1 is therefore a promising therapeutic strategy for neurodegenerative diseases and nerve injury. google.com

Derivatives of 3-piperidinyl pyridine have also been patented as potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. acs.orgnih.gov This brain-specific enzyme is responsible for metabolizing cholesterol into 24S-hydroxycholesterol (24HC), playing a critical role in brain cholesterol homeostasis. nih.gov The development of CH24H inhibitors is aimed at modulating this pathway, with potential applications in treating neurodegenerative conditions where cholesterol metabolism is dysregulated. nih.gov

Furthermore, compounds with structural similarities to 3-Chloro-2-(piperidin-4-yl)pyridine are explored in oncology. Piperidine derivatives are known to be investigated as inhibitors of key cancer-related kinases such as Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). smolecule.com These kinases are important targets in specific types of cancer, and inhibitors are a cornerstone of targeted therapy. smolecule.com

Strategies for Protecting Academic Innovations Related to the Compound

For academic researchers, translating a novel chemical innovation from the laboratory to a protected intellectual asset requires a strategic approach. Protecting discoveries related to 3-Chloro-2-(piperidin-4-yl)pyridine or its novel derivatives is crucial for attracting investment, enabling commercialization, and ensuring the work has a real-world impact. royce.ac.uk

The most common method for protecting chemical inventions is through patenting. rsc.org A patent grants the inventor the exclusive right to prevent others from making, using, or selling the claimed invention for a limited period, typically 20 years. rsc.org To be patentable, an invention must meet strict criteria:

Novelty: The invention must be new and not previously disclosed to the public. rsc.org

Inventive Step (Non-obviousness): The invention must not be an obvious modification of what is already known to someone skilled in the relevant technical field. rsc.org

Sufficient Disclosure: The patent application must describe the invention in enough detail for another expert to replicate it. rsc.org